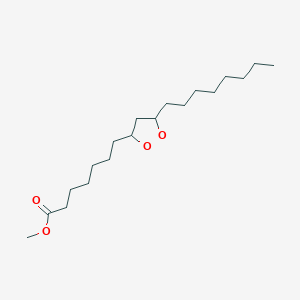
Methyl 7-(5-octyl-1,2-dioxolan-3-YL)heptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-(5-octyl-1,2-dioxolan-3-yl)heptanoate: is an organic compound characterized by the presence of a dioxolane ring and a long alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-(5-octyl-1,2-dioxolan-3-yl)heptanoate typically involves the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst . The reaction conditions often include refluxing in toluene with a Dean-Stark apparatus to continuously remove water from the reaction mixture .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 7-(5-octyl-1,2-dioxolan-3-yl)heptanoate can undergo various chemical reactions, including:
Oxidation: The dioxolane ring can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various ester derivatives.
Scientific Research Applications
Methyl 7-(5-octyl-1,2-dioxolan-3-yl)heptanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 7-(5-octyl-1,2-dioxolan-3-yl)heptanoate involves its interaction with various molecular targets and pathways. The dioxolane ring can act as a protecting group, stabilizing reactive intermediates during chemical reactions . Additionally, the long alkyl chain can influence the compound’s solubility and interaction with biological membranes .
Comparison with Similar Compounds
1,3-Dioxolane: A related compound with a similar ring structure but different alkyl substituents.
1,3-Dioxane: Another related compound with a six-membered ring structure.
Uniqueness: Methyl 7-(5-octyl-1,2-dioxolan-3-yl)heptanoate is unique due to its specific combination of a dioxolane ring and a long octyl chain, which imparts distinct chemical and physical properties .
Properties
CAS No. |
95336-48-4 |
|---|---|
Molecular Formula |
C19H36O4 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
methyl 7-(5-octyldioxolan-3-yl)heptanoate |
InChI |
InChI=1S/C19H36O4/c1-3-4-5-6-7-10-13-17-16-18(23-22-17)14-11-8-9-12-15-19(20)21-2/h17-18H,3-16H2,1-2H3 |
InChI Key |
AVPIZVUFPITDED-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1CC(OO1)CCCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















